Cas no 113281-91-7 (Benzamide,2,6-difluoro-N-[[[4-(2-phenylethoxy)phenyl]amino]carbonyl]-)
![Benzamide,2,6-difluoro-N-[[[4-(2-phenylethoxy)phenyl]amino]carbonyl]- structure](https://nl.kuujia.com/scimg/cas/113281-91-7x500.png)
113281-91-7 structure
Productnaam:Benzamide,2,6-difluoro-N-[[[4-(2-phenylethoxy)phenyl]amino]carbonyl]-
Benzamide,2,6-difluoro-N-[[[4-(2-phenylethoxy)phenyl]amino]carbonyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzamide,2,6-difluoro-N-[[[4-(2-phenylethoxy)phenyl]amino]carbonyl]-
- 2,6-Difluoro-N-{[4-(2-phenylethoxy)phenyl]carbamoyl}benzene-1-carboximidic acid
- Benzamide, 2,6-difluoro-N-(((4-(2-phenylethoxy)phenyl)amino)carbonyl)-
- 113281-91-7
- DTXSID00921029
-
- Inchi: InChI=1S/C22H18F2N2O3/c23-18-7-4-8-19(24)20(18)21(27)26-22(28)25-16-9-11-17(12-10-16)29-14-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H2,25,26,27,28)
- InChI-sleutel: CBMPJVPPUYSXEX-UHFFFAOYSA-N
- LACHT: C1=CC=C(CCOC2=CC=C(NC(NC(C3=C(F)C=CC=C3F)=O)=O)C=C2)C=C1
Berekende eigenschappen
- Exacte massa: 396.12864
- Monoisotopische massa: 396.129
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 6
- Complexiteit: 524
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 67.4Ų
Experimentele eigenschappen
- Dichtheid: 1.319
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- Brekindex: 1.615
- PSA: 67.43
Benzamide,2,6-difluoro-N-[[[4-(2-phenylethoxy)phenyl]amino]carbonyl]- Gerelateerde literatuur
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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